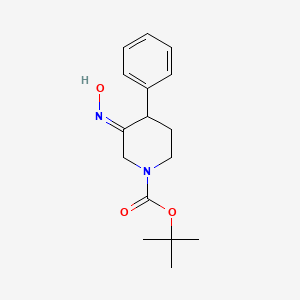
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a hydroxyimino group, and a phenyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and hydroxyimino compounds. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to achieve the desired product . Another approach involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents to prepare tert-butyl esters from protected amino acids .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl group can be hydroxylated to form primary alcohols.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydroxylation using tert-butyl hydroperoxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Primary alcohols.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of macromolecular complexes using NMR spectroscopy.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3Z)-3-amino-3-(hydroxyimino)propylcarbamate .
- Tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate .
- Tert-butyl 3-[(Z)-amino(hydroxyimino)methyl]-1-piperidinecarboxylate .
Uniqueness
Tert-butyl3-(hydroxyimino)-4-phenylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring with a hydroxyimino group and a phenyl group. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl (3E)-3-hydroxyimino-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18-10-9-13(14(11-18)17-20)12-7-5-4-6-8-12/h4-8,13,20H,9-11H2,1-3H3/b17-14- |
InChI Key |
VYEGGOOMTKYYTR-VKAVYKQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(/C(=N\O)/C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=NO)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















